N,N-dibutyl-2-phenylquinazolin-4-amine
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Overview
Description
N,N-dibutyl-2-phenylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two butyl groups attached to the nitrogen atoms and a phenyl group attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
N-Alkylation: The final step involves the N-alkylation of the quinazoline core with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
N,N-dibutyl-2-phenylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) kinase, which is implicated in various cancers.
Biological Research: It is used in studies investigating the inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme involved in drug metabolism and resistance.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits CYP1B1 by binding to its active site, preventing the enzyme from metabolizing chemotherapeutic agents and thus overcoming drug resistance.
NAD(P)Hquinone oxidoreductase 1 Induction: The compound induces the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) by interacting with the Keap1-Nrf2 pathway, enhancing cellular antioxidant defenses.
Comparison with Similar Compounds
N,N-dibutyl-2-phenylquinazolin-4-amine can be compared with other quinazoline derivatives:
2-Phenylquinazolin-4-amine: Lacks the butyl groups, resulting in different pharmacokinetic properties and biological activities.
4-Methyl-2-phenylquinazoline: Contains a methyl group instead of butyl groups, affecting its binding affinity and selectivity for molecular targets.
2-Phenyl-4-styrylquinazoline:
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H27N3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-dibutyl-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C22H27N3/c1-3-5-16-25(17-6-4-2)22-19-14-10-11-15-20(19)23-21(24-22)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3 |
InChI Key |
LGEUPWJDWBYSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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